N-{bicyclo[2.2.1]heptan-2-yl}-6-chloropyridin-3-amine
Description
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-6-chloropyridin-3-amine |
InChI |
InChI=1S/C12H15ClN2/c13-12-4-3-10(7-14-12)15-11-6-8-1-2-9(11)5-8/h3-4,7-9,11,15H,1-2,5-6H2 |
InChI Key |
WPONFVCVXBMYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bicyclo[2.2.1]heptan-2-amine
Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor):
The bicyclic ketone can be reduced to the corresponding amine using reductive amination or direct reduction with agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of ammonia or amine sources.- Reaction Conditions: Anhydrous ether solvents, reflux conditions for LiAlH4; milder conditions for NaBH4 with catalytic additives.
- Industrial Scale: Catalytic hydrogenation using palladium on carbon (Pd/C) under controlled temperature and pressure is common for large-scale synthesis, preserving the bicyclic structure while reducing functional groups.
Amination of Bicyclo[2.2.1]heptane Derivatives:
Direct amination under high pressure with ammonia or primary amines can introduce the amino group at the 2-position of the bicyclic system.
| Method | Reagents/Conditions | Yield & Notes |
|---|---|---|
| Reduction of ketone | LiAlH4 or NaBH4, anhydrous ether | High yields (typically >70%) |
| Catalytic hydrogenation | H2, Pd/C, 50 psi, 80°C | Suitable for industrial production |
| Direct amination | NH3 or amines, high pressure | Moderate yields, requires optimization |
Oxidation and Reduction Reactions:
Bicyclo[2.2.1]heptan-2-amine can be oxidized back to norcamphor using KMnO4 or CrO3 under acidic conditions, indicating reversible transformations useful in synthesis planning.
Preparation of 6-Chloropyridin-3-amine Derivatives
- The 6-chloropyridin-3-amine moiety is typically prepared by halogenation and amination reactions starting from pyridine derivatives.
- Bromination of 6-chloropyridin-3-amine using bromine and sodium acetate in acetic acid at room temperature yields 2-bromo-6-chloropyridin-3-amine with excellent yields (~99.8%).
- Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) are used to modify the pyridine ring further if needed.
Coupling to Form this compound
- The bicyclo[2.2.1]heptan-2-amine is reacted with 6-chloropyridin-3-amine derivatives through nucleophilic substitution or amide bond formation depending on the functional groups present.
- Typical conditions involve palladium-catalyzed amination or direct nucleophilic aromatic substitution (SNAr) if an appropriate leaving group is present on the pyridine ring.
- Use of Pd(OAc)2 or Pd(PPh3)4 as catalysts, triethylamine or sodium carbonate as bases, and solvents such as N,N-dimethylformamide (DMF) or 1,2-dimethoxyethane (DME).
- Heating at 90–115°C under inert atmosphere (nitrogen) for 3–18 hours is common to drive the coupling reaction to completion.
Data Table Summarizing Key Preparation Steps
| Step | Starting Material(s) | Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1. Synthesis of bicyclo[2.2.1]heptan-2-amine | Bicyclo[2.2.1]heptan-2-one | LiAlH4 or NaBH4 or H2/Pd-C | Reflux in ether or 80°C, 50 psi | High yield (>70%), industrial scale feasible |
| 2. Preparation of 6-chloropyridin-3-amine derivatives | 6-Chloropyridin-3-amine + bromine + sodium acetate | Bromine, sodium acetate, AcOH | 20–25°C, 1 hour | ~99.8% yield, high purity |
| 3. Coupling reaction | Bicyclo[2.2.1]heptan-2-amine + 6-chloropyridin-3-amine derivatives | Pd(OAc)2 or Pd(PPh3)4, base (Et3N or Na2CO3) | 90–115°C, inert atmosphere, 3–18 h | Moderate to high yield; requires purification |
Research Findings and Notes
- The bicyclo[2.2.1]heptane scaffold is accessible via Diels-Alder reactions of cyclopentadiene with acyclic olefins such as 1-butene or 2-butene, providing a cost-effective route to the bicyclic core.
- The amination of bicyclo[2.2.1]heptane derivatives is well-documented, and catalytic hydrogenation methods allow for scalable production of bicyclo[2.2.1]heptan-2-amine, crucial for subsequent coupling steps.
- Palladium-catalyzed cross-coupling reactions are reliable for attaching the bicyclic amine to chloropyridine rings, with reaction parameters optimized for yield and purity.
- Purification typically involves extraction, filtration, and chromatographic techniques to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-6-chloropyridin-3-amine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The bicyclo[2.2.1]heptane moiety can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Coupling reactions: The amine group can participate in coupling reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an N-substituted pyridine derivative .
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-6-chloropyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-6-chloropyridin-3-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets and interfering with their normal function . The bicyclo[2.2.1]heptane moiety provides a rigid framework that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine (CAS: 1247941-16-7)
- Molecular Formula : C₁₂H₂₂N₂
- Key Differences: Replaces the 6-chloropyridin-3-amine group with a 1-methylpyrrolidin-3-amine moiety. The pyrrolidine ring introduces a saturated nitrogen heterocycle, reducing aromaticity and altering electronic properties compared to the pyridine system.
- Implications : The absence of a chlorine substituent and aromatic pyridine ring may reduce electrophilic interactions, impacting binding specificity in biological systems .
6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine (CAS: 2097979-31-0)
- Molecular Formula : C₁₀H₁₃N₃O
- Key Differences: Features a 3-oxa-6-azabicyclo[3.1.1]heptane system, incorporating an oxygen atom and a smaller bicyclic framework (3.1.1 vs. 2.2.1). The altered bicyclic geometry (3.1.1) reduces steric bulk compared to norbornane, possibly affecting conformational stability.
- Implications : The oxygen atom may participate in hydrogen bonding, enhancing interactions with polar biological targets .
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride
- Molecular Formula : C₁₂H₁₈N₃·HCl
- Key Differences :
- Substitutes the bicyclo[2.2.1]heptane group with a piperidin-3-yl substituent on pyridine.
- The amine is at the 2-position of pyridine (vs. 3-position in the target compound), altering electronic distribution.
- The dimethylamine group and piperidine ring increase basicity and flexibility.
- Implications: The positional isomerism (2- vs. 3-amine) and flexible piperidine chain may reduce target selectivity compared to the rigid norbornane system .
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (CAS: 120739-62-0)
- Molecular Formula : C₇H₉ClN₂
- Key Differences: Replaces the norbornane group with a methylamine chain. Retains the 6-chloropyridin-3-yl motif but lacks bicyclic rigidity.
- Implications: The absence of the norbornane system may limit steric interactions critical for receptor binding, as seen in rigid bicyclic analogs .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS: 1249109-42-9)
- Molecular Formula : C₁₁H₁₁N₃O
- Key Differences :
- Features a bipyridine system with a methoxy substituent (electron-donating) instead of chlorine (electron-withdrawing).
- The 2-amine position on pyridine alters electronic effects compared to the 3-amine in the target compound.
- Implications : The methoxy group may enhance solubility but reduce electrophilicity, affecting interactions with electron-deficient biological targets .
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Substituent Effects : The 6-chloro group on pyridine increases electrophilicity, contrasting with electron-donating groups (e.g., methoxy in ), which may alter interactions with enzymes or receptors .
- Structural Isomerism : Positional differences (e.g., 2- vs. 3-amine on pyridine) significantly impact electronic distribution and biological activity .
Biological Activity
N-{bicyclo[2.2.1]heptan-2-yl}-6-chloropyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 235.73 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which are critical in cancer and inflammatory processes.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 Cell Lines : The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines, suggesting a potential role in treating conditions characterized by chronic inflammation.
Case Studies
-
Study on Antitumor Efficacy :
- A study conducted on breast cancer models revealed that the combination of this compound with doxorubicin resulted in enhanced cytotoxic effects compared to either agent alone, indicating a synergistic effect.
-
Inflammatory Disease Model :
- In a murine model of rheumatoid arthritis, administration of the compound led to significant reductions in joint swelling and histological damage, highlighting its therapeutic potential in autoimmune diseases.
Summary of Biological Activities
Q & A
Q. Key Reaction Conditions :
| Parameter | Typical Range |
|---|---|
| Temperature | 80–120°C |
| Catalyst | Pd(OAc)₂ (for cross-coupling) |
| Solvent | DMF, THF, or dioxane |
| Reaction Time | 12–24 hours |
How does the bicyclo[2.2.1]heptane moiety influence the compound’s steric and electronic properties?
Level : Advanced
Answer :
The bicyclo[2.2.1]heptane group imposes steric hindrance due to its rigid, non-planar structure, which can:
- Limit rotational freedom of the amine group, stabilizing specific conformers .
- Reduce reactivity in bulky environments (e.g., hindering nucleophilic attack at the pyridine ring) .
Electronically, the bicyclo system’s electron-donating/withdrawing effects depend on substituents. Computational studies (e.g., DFT) suggest the amine’s lone pair participates in conjugation with the pyridine ring, altering charge distribution .
What analytical techniques are critical for structural confirmation?
Level : Basic
Answer :
- X-ray Crystallography : Resolves 3D structure, confirming bicyclo[2.2.1]heptane orientation and bond angles (e.g., C–N bond length ~1.34 Å) .
- NMR Spectroscopy :
- HRMS : Validates molecular formula (e.g., C₁₂H₁₄ClN₂ requires m/z 233.0845) .
How can reaction yields be optimized in nucleophilic substitution steps?
Level : Advanced
Answer :
Optimization strategies include:
Q. Example Protocol :
Mix 6-chloropyridin-3-amine (1 eq), bicyclo[2.2.1]heptan-2-amine (1.2 eq), Pd(OAc)₂ (5 mol%), and NaOtBu (2 eq) in DMF.
Heat at 100°C for 18 hours under N₂.
Isolate product via EtOAc/water extraction (yield: 65–75%) .
What in vitro assays are suitable for evaluating biological activity?
Level : Advanced
Answer :
- Enzyme Inhibition Assays : Test affinity for kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify permeability in Caco-2 cells .
- Protein Binding : Employ surface plasmon resonance (SPR) to measure binding kinetics with serum albumin .
Q. Data Interpretation :
| Assay | Key Metrics | Relevance |
|---|---|---|
| Enzyme Inhibition | IC₅₀, Kᵢ | Target engagement |
| Cellular Uptake | Papp (×10⁻⁶ cm/s) | Bioavailability |
| Protein Binding | KD (nM) | Pharmacokinetics |
How do computational models predict interactions with biological targets?
Level : Advanced
Answer :
- Molecular Docking : Simulate binding to receptors (e.g., GPCRs) using AutoDock Vina. The chloropyridine group often forms halogen bonds with Arg/Lys residues .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- QSAR Models : Relate substituent electronegativity (e.g., Cl, bicyclo groups) to bioactivity (R² > 0.85 for training sets) .
Example : Docking of the compound into the ATP-binding pocket of a kinase revealed H-bonds with Glu91 and hydrophobic interactions with Leu134 .
What are the challenges in characterizing degradation products?
Level : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
